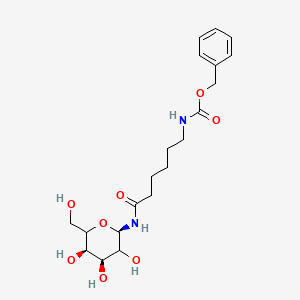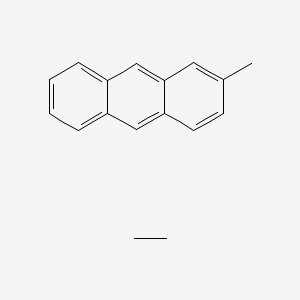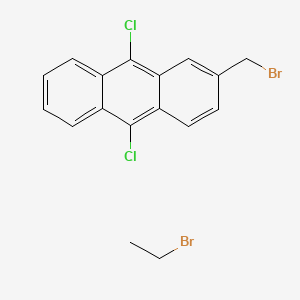
2,7-Bis(alloxycarbonylamino)-9-(biotinylaminoethylamino)acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Acridine and Acridone in Oncology
Acridine and acridone derivatives, including those similar in structure to "2,7-Bis(alloxycarbonylamino)-9-(biotinylaminoethylamino)acridine," have shown significant promise in oncological research. The DNA-binding properties of these compounds, characterized by their ability to intercalate between DNA strands, make them potent pharmacophores for the design of antitumor drugs. These compounds are being explored for their selectivity towards tumor cells and their potential in photodynamic therapy and as hypoxia-selective drugs, which target tumor cells specifically under low oxygen conditions prevalent within many solid tumors (Belmont & Dorange, 2008).
Advances in Acridine Derivatives
Recent efforts in the development of acridine derivatives have focused on enhancing their therapeutic potency and selectivity. This includes the exploration of azaacridine and other heteroatom-substituted acridine derivatives to broaden their application. These efforts aim to improve the localization of these compounds at disease sites, overcome tumor resistance, and potentially combine them with other bioactive agents like DNA repair protein inhibitors for improved outcomes in cancer chemotherapy (Zhang et al., 2014).
Acridine as Antiproliferative Agents
Acridine derivatives have been extensively researched for their anti-proliferative properties, targeting topoisomerase enzymes that are crucial for DNA's structural integrity. These compounds inhibit the enzymes' activity, interfering with DNA's biological function, which is vital in cancer cell proliferation. The research has highlighted the structure-activity relationship of these compounds, providing insights into their potential use as antiproliferative agents in cancer treatment (Aparna et al., 2022).
Wirkmechanismus
Target of Action
The primary target of 2,7-Bis(alloxycarbonylamino)-9-(biotinylaminoethylamino)acridine is the cytosolic pH of most cells . The compound is a dual-excitation ratiometric pH indicator, making it ideal for measuring changes in the cytosolic pH .
Mode of Action
The compound interacts with its target by determining the pH-dependent ratio of emission intensity when the dye is excited at approximately 490 nm versus the emission intensity when excited at its isobestic point of approximately 440 nm . This interaction allows for the measurement of changes in the cytosolic pH of most cells .
Biochemical Pathways
The compound affects the biochemical pathway related to pH homeostasis within the cell . By acting as a pH indicator, it can provide insight into the functioning of this pathway and its downstream effects, which include various cellular processes that are sensitive to pH changes.
Result of Action
The result of the compound’s action is the ability to measure changes in the cytosolic pH of most cells . This can provide valuable information about cellular function and health, as many biological processes are pH-dependent.
Eigenschaften
IUPAC Name |
prop-2-enyl N-[9-[2-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39N7O6S/c1-3-15-45-32(43)36-20-9-11-22-24(17-20)38-25-18-21(37-33(44)46-16-4-2)10-12-23(25)29(22)35-14-13-34-28(41)8-6-5-7-27-30-26(19-47-27)39-31(42)40-30/h3-4,9-12,17-18,26-27,30H,1-2,5-8,13-16,19H2,(H,34,41)(H,35,38)(H,36,43)(H,37,44)(H2,39,40,42)/t26?,27-,30?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBKZAUVHZDVGB-RITVZFNQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1=CC2=C(C=C1)C(=C3C=CC(=CC3=N2)NC(=O)OCC=C)NCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)NC1=CC2=C(C=C1)C(=C3C=CC(=CC3=N2)NC(=O)OCC=C)NCCNC(=O)CCCC[C@H]4C5C(CS4)NC(=O)N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N7O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747155 |
Source


|
| Record name | Diprop-2-en-1-yl (9-{[2-({5-[(4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]amino}acridine-3,6-diyl)biscarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
661.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219125-65-1 |
Source


|
| Record name | Diprop-2-en-1-yl (9-{[2-({5-[(4S)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]amino}acridine-3,6-diyl)biscarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

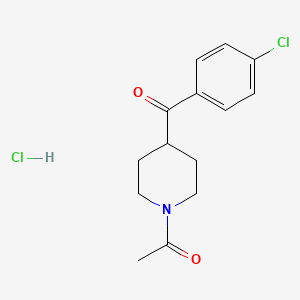
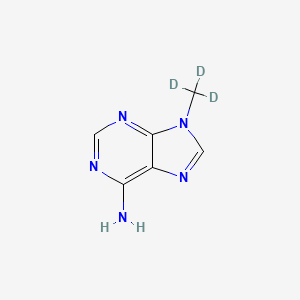
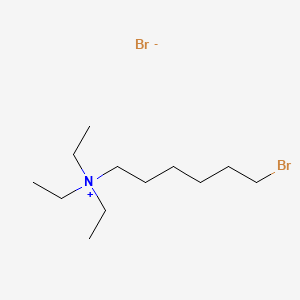
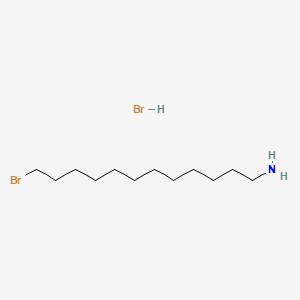
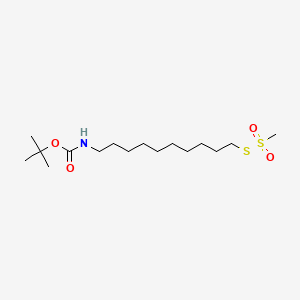
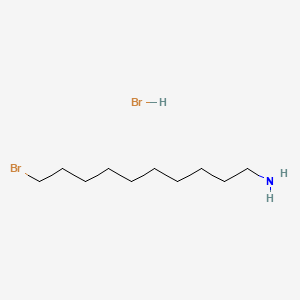
![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B561809.png)

![[(2R,3S,4S,5R,6R)-6-[[(4Ar,6S,7R,8R,8aS)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561812.png)

![2-[(5(6)-Tetramethylrhodamine]carboxylic Acid N-Hydroxysuccinimide Ester](/img/structure/B561817.png)
